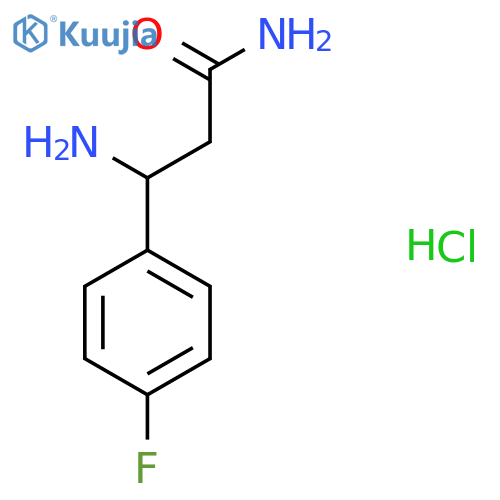Cas no 1159812-52-8 (3-amino-3-(4-fluorophenyl)propanamide hydrochloride)

1159812-52-8 structure
商品名:3-amino-3-(4-fluorophenyl)propanamide hydrochloride
CAS番号:1159812-52-8
MF:C9H12ClFN2O
メガワット:218.655784606934
MDL:MFCD10001401
CID:2662174
PubChem ID:53414715
3-amino-3-(4-fluorophenyl)propanamide hydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-AMINO-3-(4-FLUOROPHENYL)PROPANAMIDE HYDROCHLORIDE
- 3-Amino-3-(4-fluorophenyl)propanamide;hydrochloride
- 3-amino-3-(4-fluorophenyl)propanamide hydrochloride
-
- MDL: MFCD10001401
- インチ: 1S/C9H11FN2O.ClH/c10-7-3-1-6(2-4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H2,12,13);1H
- InChIKey: QFXJXFROLYQCQI-UHFFFAOYSA-N
- ほほえんだ: Cl.FC1C=CC(=CC=1)C(CC(N)=O)N
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 179
- トポロジー分子極性表面積: 69.1
3-amino-3-(4-fluorophenyl)propanamide hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-295863-0.25g |
3-amino-3-(4-fluorophenyl)propanamide hydrochloride |
1159812-52-8 | 95.0% | 0.25g |
$564.0 | 2025-03-19 | |
| Enamine | EN300-295863-0.05g |
3-amino-3-(4-fluorophenyl)propanamide hydrochloride |
1159812-52-8 | 95.0% | 0.05g |
$515.0 | 2025-03-19 | |
| Enamine | EN300-295863-2.5g |
3-amino-3-(4-fluorophenyl)propanamide hydrochloride |
1159812-52-8 | 95.0% | 2.5g |
$1202.0 | 2025-03-19 | |
| Enamine | EN300-295863-5.0g |
3-amino-3-(4-fluorophenyl)propanamide hydrochloride |
1159812-52-8 | 95.0% | 5.0g |
$1779.0 | 2025-03-19 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01052259-1g |
3-Amino-3-(4-fluorophenyl)propanamide hydrochloride |
1159812-52-8 | 95% | 1g |
¥4795.0 | 2023-02-28 | |
| Enamine | EN300-295863-1g |
3-amino-3-(4-fluorophenyl)propanamide hydrochloride |
1159812-52-8 | 1g |
$1142.0 | 2023-09-06 | ||
| Enamine | EN300-295863-1.0g |
3-amino-3-(4-fluorophenyl)propanamide hydrochloride |
1159812-52-8 | 95.0% | 1.0g |
$614.0 | 2025-03-19 | |
| Ambeed | A1088102-1g |
3-Amino-3-(4-fluorophenyl)propanamide hydrochloride |
1159812-52-8 | 95% | 1g |
$698.0 | 2024-04-26 | |
| Enamine | EN300-295863-0.1g |
3-amino-3-(4-fluorophenyl)propanamide hydrochloride |
1159812-52-8 | 95.0% | 0.1g |
$540.0 | 2025-03-19 | |
| Enamine | EN300-295863-0.5g |
3-amino-3-(4-fluorophenyl)propanamide hydrochloride |
1159812-52-8 | 95.0% | 0.5g |
$589.0 | 2025-03-19 |
3-amino-3-(4-fluorophenyl)propanamide hydrochloride 関連文献
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
Ping Tong Food Funct., 2020,11, 628-639
-
4. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
1159812-52-8 (3-amino-3-(4-fluorophenyl)propanamide hydrochloride) 関連製品
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1159812-52-8)3-amino-3-(4-fluorophenyl)propanamide hydrochloride

清らかである:99%
はかる:1g
価格 ($):628.0